
Cyclobutanecarbonyl chloride, 1-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutanecarbonyl chloride, 1-butyl- is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is converted to a carbonyl chloride group, and a butyl group is attached to the cyclobutane ring. This compound is a clear, colorless liquid that is sensitive to moisture and has a pungent odor.
准备方法
Synthetic Routes and Reaction Conditions
Cyclobutanecarbonyl chloride, 1-butyl- can be synthesized through the reaction of cyclobutanecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the cyclobutanecarboxylic acid is dissolved in a suitable solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the reaction to proceed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by distillation under reduced pressure to obtain cyclobutanecarbonyl chloride, 1-butyl- as a clear liquid .
Industrial Production Methods
In an industrial setting, the production of cyclobutanecarbonyl chloride, 1-butyl- follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient stirring and temperature control. The use of automated systems ensures precise addition of reagents and maintenance of reaction conditions. The product is then subjected to distillation and purification processes to achieve the desired purity and quality.
化学反应分析
Types of Reactions
Cyclobutanecarbonyl chloride, 1-butyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, cyclobutanecarbonyl chloride, 1-butyl- hydrolyzes to form cyclobutanecarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Cyclobutanecarboxylic Acid: Formed by hydrolysis.
Cyclobutanol: Formed by reduction.
科学研究应用
Cyclobutanecarbonyl chloride, 1-butyl- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and probes used in biochemical research.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of cyclobutanecarbonyl chloride, 1-butyl- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic transformations to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Cyclobutanecarbonyl chloride, 1-butyl- can be compared with other similar compounds such as:
Cyclobutanecarbonyl chloride: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain nucleophilic substitution reactions.
Cyclobutanecarboxylic acid: Contains a carboxyl group instead of a carbonyl chloride group, making it less reactive towards nucleophiles.
Cyclobutanecarbonyl bromide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and selectivity in certain reactions.
The uniqueness of cyclobutanecarbonyl chloride, 1-butyl- lies in its combination of the cyclobutane ring, carbonyl chloride group, and butyl group, which imparts specific reactivity and properties useful in various chemical and industrial applications.
属性
分子式 |
C9H15ClO |
|---|---|
分子量 |
174.67 g/mol |
IUPAC 名称 |
1-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3 |
InChI 键 |
UIULZLFFHHPJFD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CCC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)

![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
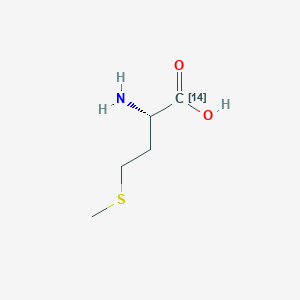
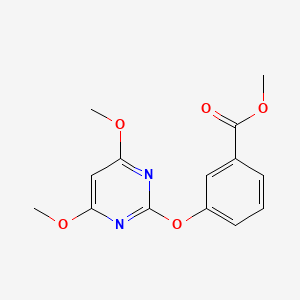

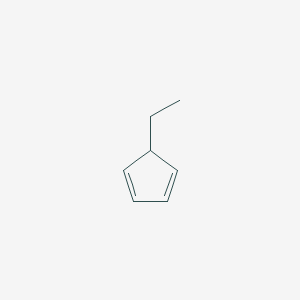


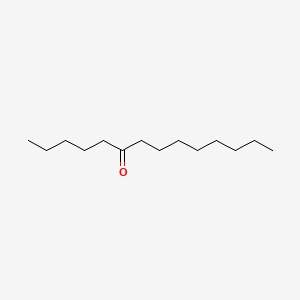
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
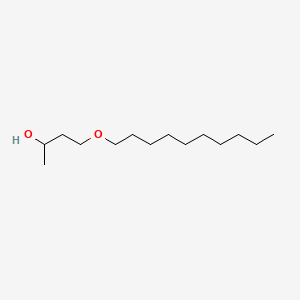
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
